![molecular formula C12H11F3O3 B1398214 4-Ethoxy-3-(trifluoromethyl)cinnamic acid CAS No. 1206594-24-2](/img/structure/B1398214.png)
4-Ethoxy-3-(trifluoromethyl)cinnamic acid
Overview
Description
4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a chemical compound . It is used as a reagent in the synthesis of (poly)fluorinated neprilysin inhibitor . It is also applied in pesticides, medicines, dyes, and in functional materials preparation because of its excellent bioactive properties .
Synthesis Analysis
The synthesis of cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, has been a subject of research. For instance, cinnamic acids have been used in the development of biobased plastics . The synthesis of these compounds involves various chemical reactions, including E-Z isomerization and [2+2] cycloaddition reactions .Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid consists of a cinnamic acid core with an ethoxy group at the 4-position and a trifluoromethyl group at the 3-position . The exact structure can be represented by the molecular formula C12H11F3O3 .Chemical Reactions Analysis
Cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, are known to undergo various chemical reactions. These include E-Z isomerization and [2+2] cycloaddition reactions . These reactions are crucial in the synthesis of biobased functional materials .Physical And Chemical Properties Analysis
4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a white to pale yellow crystalline powder . It has a molecular weight of 216.16 g/mol . The compound is not likely mobile in the environment due to its low water solubility .Scientific Research Applications
Internal Standard in HPLC
“4-Ethoxy-3-(trifluoromethyl)cinnamic acid” has been employed as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy- N - [4- (trifluoromethyl)phenyl]-2-butenamide) in plasma by High-Performance Liquid Chromatography (HPLC) .
Sedative Hypnotic Activity
This compound has shown sedative hypnotic activity in mice, indicating potent inhibition of spontaneous motility .
Life Science Research
It is used in various life science research applications .
Chromatography
This compound is used in chromatography, a laboratory technique for the separation of mixtures .
Mass Spectrometry
It is also used in mass spectrometry, an analytical technique that measures the mass-to-charge ratio of ions .
Biopharma Production
“4-Ethoxy-3-(trifluoromethyl)cinnamic acid” is used in biopharma production .
Safety and Hazards
4-Ethoxy-3-(trifluoromethyl)cinnamic acid is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling this compound .
Future Directions
The use of cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, in the synthesis of biobased functional materials is a promising area of research . These compounds have unique properties that make them suitable for the development of new materials. Future research may focus on exploring these properties further and developing new applications for these compounds .
properties
IUPAC Name |
(E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOQTODUBHURAA-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-(trifluoromethyl)cinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.